2,5-吡咯烷二酮,1-(3-巯基-1-氧代丙氧基)-

描述

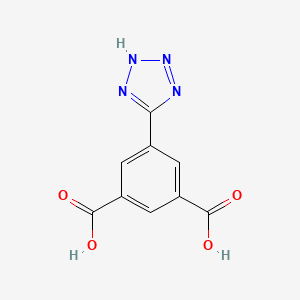

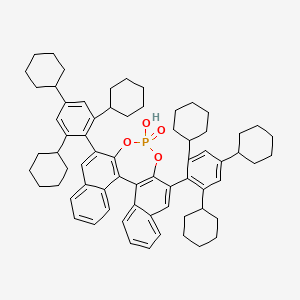

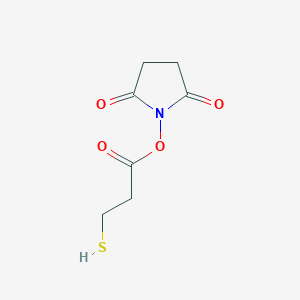

“2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)-” is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 . It is also known as 3-Mercaptopropanyl-N-hydroxysuccinimide ester . This compound is an aliphatic, heterobifunctional crosslinking reagent .

Synthesis Analysis

The synthesis of this compound involves a multitude of applications due to its functional groups . It can be used in the synthesis of protein-polymer conjugates and the synthesis of functionalized quantum dots . In addition to its use as a crosslinking agent, this material can also be used to install functional groups post-polymerization .Molecular Structure Analysis

The molecular structure of this compound includes a terminal N-hydroxysuccinimide (NHS) ester that can react with amines, and a terminal thiol that can react with thiols, alkenes, and alkynes . The free thiol can also be used to form self-assembled monolayers (SAMs) on gold surfaces .Chemical Reactions Analysis

The terminal N-hydroxysuccinimide (NHS) ester in the compound can react with amines while the terminal thiol can react with thiols, alkenes, and alkynes . The free thiol can also be used to form self-assembled monolayers (SAMs) on gold surfaces .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 318.4±44.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its storage temperature is 2-8°C . The pKa value is predicted to be 9.42±0.10 .科学研究应用

电子结构和光谱

- 讨论了包括2,5-吡咯烷二酮、1-(3-巯基-1-氧代丙氧基)-在内的吡啶和嘧啶的单氧代和单巯基衍生物的内酰胺和硫酮形式的电子结构,计算结果与单线态-单线态跃迁能的实验数据一致(Kwiatkowski,1971年)。

光电子能谱

- 光电子能谱的研究表明,2,5-吡咯烷二酮等化合物以各种形式存在,在特定条件下以羟基和巯基形式为主的互变异构体(Cook等人,1977年)。

交联和吡咯自氧化

- 对神经毒性γ-二酮代谢物2,5-己二酮(与2,5-吡咯烷二酮相关)的研究表明,它与氨基酸反应形成吡咯加合物和吡咯自氧化产物,这对于理解毒性机制非常重要(Zhu等人,1994年)。

环卤化

- 2,5-吡咯烷二酮衍生物已被用作多烷基苯的环卤化催化剂,显示了它们在合成化学中的用途(Bovonsombat和Mcnelis,1993年)。

锌烷基衍生物合成

- 一项关于含巯基-氧代试剂(包括2,5-吡咯烷二酮衍生物)的研究,用于生产锌基纳米粒子,突出了其在纳米技术中的应用(Boyle等人,2009年)。

互变异构分析

- 对2,5-吡咯烷二酮及其类似物的互变异构化的密度泛函理论 (DFT) 研究提供了对其在生物学和医学上重要的杂环结构的见解(Sarkar等人,2018年)。

蛋白质结合和神经毒性研究

- 对2,5-己二酮(与2,5-吡咯烷二酮相关)及其衍生物的共价蛋白质结合的比较研究提供了对神经毒性分子机制的见解(DeCaprio等人,2009年)。

安全和危害

The compound is labeled with the GHS02 symbol, indicating that it is flammable . The hazard statement is H226, which means it is flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction), P403+P235 (Store in a well-ventilated place. Keep cool), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用机制

Target of Action

It is known to be a heterobifunctional crosslinking reagent , which suggests that it can bind to various biological targets, particularly proteins.

Mode of Action

This compound is an aliphatic, heterobifunctional crosslinking reagent . It contains two functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal thiol . The NHS ester can react with amines, typically those present in the side chains of lysine residues in proteins . The terminal thiol can react with thiols, alkenes, and alkynes . This dual reactivity allows it to crosslink various biological molecules, thereby altering their structure and function.

生化分析

Biochemical Properties

2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- plays a crucial role in biochemical reactions as a crosslinking agent. It interacts with enzymes, proteins, and other biomolecules through its terminal N-hydroxysuccinimide (NHS) ester and thiol groups. The NHS ester reacts with primary amines, forming stable amide bonds, while the thiol group can form disulfide bonds with other thiols or react with alkenes and alkynes . These interactions are essential for the synthesis of protein-polymer conjugates and the functionalization of quantum dots.

Cellular Effects

The effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- on various cell types and cellular processes are significant. This compound influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of protein-polymer conjugates can alter the activity of enzymes and receptors, leading to changes in cell signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- exerts its effects through covalent binding interactions with biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the thiol group can form disulfide bonds or react with alkenes and alkynes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable when stored at 2-8°C, but its activity can decrease over time due to hydrolysis and oxidation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . These threshold effects are essential for determining the optimal dosage for various applications.

Metabolic Pathways

2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the formation of protein-polymer conjugates can affect the activity of metabolic enzymes, leading to changes in metabolic pathways and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable covalent bonds with biomolecules also affects its distribution and activity within cells.

Subcellular Localization

The subcellular localization of 2,5-Pyrrolidinedione, 1-(3-mercapto-1-oxopropoxy)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . The compound’s ability to form stable covalent bonds with biomolecules also influences its subcellular localization and activity.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c9-5-1-2-6(10)8(5)12-7(11)3-4-13/h13H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBOEPMMEANMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729451 | |

| Record name | 1-[(3-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117235-10-6 | |

| Record name | 1-[(3-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)

![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)